molecular formula C6H12O2S B100793 Propionic acid, 2-mercapto-, isopropyl ester CAS No. 16849-77-7

Propionic acid, 2-mercapto-, isopropyl ester

Cat. No. B100793
CAS RN: 16849-77-7
M. Wt: 148.23 g/mol
InChI Key: NUIVLBRODXOUAB-UHFFFAOYSA-N
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Patent
US03946071

Procedure details

To a suitable reaction vessel equipped with a thermometer, agitator and venting means are charged approximately 500 parts by weight of isopropyl alcohol and approximately 53 parts by weight of thiolactic acid (about 1/2 mole). To the so-charged mass is added about 1 part by weight of concentrated H2SO4. The contents of the so-charged vessel are heated with agitation under a nitrogen atmosphere to reflux temperature and maintained at that temperature for about 4 hours. The contents are cooled to about room temperature. Excess alcohol is stripped off by distillation under vacuum. The liquid product may be vacuum distilled if a high purity product is desired. Isopropyl-alpha-mercapto-propionate is obtained.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=S)[CH:2]([CH3:4])O.O[S:8](O)(=O)=O.[CH:12]([OH:15])([CH3:14])[CH3:13]>>[CH:12]([O:15][C:1](=[O:6])[CH:2]([SH:8])[CH3:4])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(C(O)C)(=S)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a suitable reaction vessel equipped with a thermometer, agitator and venting means
TEMPERATURE
Type
TEMPERATURE
Details
The contents of the so-charged vessel are heated with agitation under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for about 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The contents are cooled to about room temperature
DISTILLATION
Type
DISTILLATION
Details
Excess alcohol is stripped off by distillation under vacuum
DISTILLATION
Type
DISTILLATION
Details
distilled if a high purity product

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC(C(C)S)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.